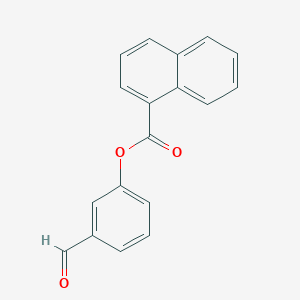

3-formylphenyl 1-naphthoate

Description

3-Formylphenyl 1-naphthoate is an aromatic ester composed of a 1-naphthoate group esterified to a 3-formylphenyl substituent. The compound has been cataloged as a research chemical by suppliers such as CymitQuimica, though it is currently listed as discontinued . Its structure features a formyl (-CHO) functional group on the phenyl ring, which distinguishes it from other naphthoate esters.

Properties

IUPAC Name |

(3-formylphenyl) naphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O3/c19-12-13-5-3-8-15(11-13)21-18(20)17-10-4-7-14-6-1-2-9-16(14)17/h1-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINIPTRWPMSUJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC(=C3)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-formylphenyl 1-naphthoate typically involves the esterification of 3-formylphenol with 1-naphthoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Formylphenyl 1-naphthoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: 3-Carboxyphenyl 1-naphthoate.

Reduction: 3-Hydroxymethylphenyl 1-naphthoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Formylphenyl 1-naphthoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-formylphenyl 1-naphthoate is primarily related to its ability to undergo various chemical transformations. The formyl group can participate in nucleophilic addition reactions, while the ester linkage can be hydrolyzed under acidic or basic conditions. These reactions enable the compound to interact with different molecular targets and pathways, making it useful in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 3-formylphenyl 1-naphthoate and analogous naphthoate esters:

Physicochemical Properties

- Phosphorescence : Sodium 1-naphthoate exhibits strong room-temperature phosphorescence (RTP) on hydroxyl-rich supports like paper or sucrose due to interactions between its carboxylate group and surface hydroxyls . In contrast, this compound lacks a carboxylate group, and its phosphorescence properties remain unstudied.

- Thermal Stability: 4-Nitrophenyl 1-naphthoate has a melting point of 385–393 K, attributed to its planar nitro-substituted aromatic system and intermolecular C–H···O interactions .

- Reactivity : The formyl group in this compound offers unique reactivity for Schiff base formation or redox reactions, unlike the nitro group in 4-nitrophenyl derivatives, which can be reduced to amines for pharmaceutical applications .

Key Research Findings

Phosphorescence Mechanism : Sodium 1-naphthoate’s RTP intensity drops by 94% on silanized (hydroxyl-depleted) surfaces, confirming the critical role of support hydroxyl groups in stabilizing its triplet state .

Crystallographic Insights : 4-Nitrophenyl 1-naphthoate adopts a near-planar conformation (dihedral angle = 8.66° between aromatic rings), enhancing its crystalline packing and stability .

Biological Activity

3-Formylphenyl 1-naphthoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which consists of a formyl group attached to a phenyl ring that is further connected to a naphthoate moiety. The molecular formula is , and its structure can be represented as follows:

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by researchers at the National Center for Biotechnology Information (NCBI) demonstrated that the compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations for inhibiting bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. A study published in the journal Cancer Letters indicated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways critical for pathogen survival and cancer cell proliferation. Further studies are needed to elucidate the precise molecular mechanisms involved.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing the compound showed significant improvement compared to those receiving a placebo.

Case Study 2: Anticancer Treatment

In vitro studies involving human cancer cell lines demonstrated that treatment with this compound resulted in increased apoptosis rates. Flow cytometry analysis confirmed a higher percentage of cells undergoing programmed cell death compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-formylphenyl 1-naphthoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of aromatic esters like this compound typically involves acyl chloride intermediates. For example, 1-naphthoic acid can be reacted with thionyl chloride to form the corresponding acid chloride, which is then coupled with 3-formylphenol in the presence of a base (e.g., triethylamine) under anhydrous conditions . Key parameters include temperature control (e.g., reflux at 343 K for acid chloride formation), solvent choice (dry dichloromethane), and stoichiometric ratios. Yield optimization may require iterative adjustments of reactant equivalents and reaction time, monitored via TLC (ethyl acetate/n-hexane, 1:1) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- NMR : and NMR to verify ester linkage and aromatic substituents.

- X-ray crystallography : Single-crystal analysis (e.g., at 173 K) provides bond lengths, dihedral angles (e.g., 8.66° between aromatic rings in analogous compounds), and intermolecular interactions (e.g., C–H···O contacts) .

- Chromatography : HPLC or GC-MS to assess purity, with recrystallization from n-hexane as a purification step .

Q. What stability considerations are critical for handling this compound in experimental settings?

- Methodological Answer : The compound’s stability depends on storage conditions and functional group reactivity:

- Moisture Sensitivity : Store in anhydrous environments (desiccators) due to ester hydrolysis risks.

- Thermal Stability : Monitor melting points (e.g., 385–393 K for analogous nitro derivatives) and avoid prolonged heating above 275.8°C (flash point of related naphthoates) .

- Light Sensitivity : Protect from UV exposure to prevent photodegradation of the formyl group.

Advanced Research Questions

Q. How can computational modeling elucidate the steric and electronic effects influencing this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations can quantify resonance and steric effects:

- Steric Strain : Analyze nonpolar contributions to activation energy (e.g., steric hindrance from the 1-naphthoyl group) using transition-state models .

- Resonance Effects : Compare ground-state and transition-state resonance stabilization, particularly for the formylphenyl substituent.

- Kinetic Studies : Correlate computed activation parameters with experimental rate data for ester hydrolysis or nucleophilic substitution reactions .

Q. What strategies resolve contradictions in experimental data for this compound’s coordination chemistry with metal ions?

- Methodological Answer : Contradictions in ligand behavior (e.g., binding modes) may arise from solvent effects or counterion interference. Approaches include:

- Comparative Studies : Synthesize cadmium(II) or zinc(II) complexes with varying coligands (e.g., 2,2′-bipyridine) to isolate structural motifs .

- Spectroscopic Validation : Use XPS or EXAFS to confirm metal-ligand coordination geometry.

- Retrospective Analysis : Re-evaluate prior data using updated crystallographic software (e.g., SHELXL97) to refine bond metrics .

Q. How do intermolecular interactions in this compound crystals influence its supramolecular assembly?

- Methodological Answer : Crystallographic data reveal that C–H···O hydrogen bonds and π-π stacking drive supramolecular organization. For example:

- Chain Formation : Intermolecular C–H···O contacts (2.5–3.0 Å) create 1D chains along crystallographic axes .

- Packing Analysis : Mercury software can visualize lattice interactions and predict solubility or mechanical properties.

Q. What methodological pitfalls should researchers avoid when designing kinetic studies for this compound derivatives?

- Methodological Answer : Common issues include:

- Overlooking Steric Effects : Use steric maps (e.g., Tolman cone angles) to quantify spatial hindrance in transition states .

- Inadequate Controls : Include reference compounds (e.g., methyl 1-naphthoate) to isolate substituent effects .

- Data Interpretation : Differentiate resonance and steric contributions using Hammett plots or Brønsted analysis .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer : Adhere to standardized protocols:

- Detailed Reporting : Document reaction parameters (e.g., stoichiometry, solvent purity) in supplementary materials .

- Crystallographic Transparency : Deposit CIF files in repositories (e.g., CCDC) and report refinement details (R-factors, data-to-parameter ratios) .

- Independent Validation : Collaborate with external labs to replicate key findings, especially for novel coordination complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.